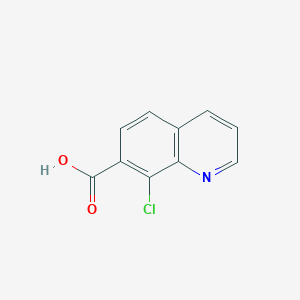

8-Chloroquinoline-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom at the 8th position and a carboxylic acid group at the 7th position in the quinoline ring structure imparts unique chemical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroquinoline-7-carboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. One method includes using an N-hydroxyphthalimide compound as a catalyst and azobisisobutyronitrile as an initiator, with oxygen as the oxidant . This reaction is carried out in a suitable solvent, followed by solid-liquid separation to obtain the desired product.

Industrial Production Methods

For industrial production, the method described above is advantageous due to its high yield and environmentally friendly nature. The process minimizes the generation of waste acid and waste water, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

8-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and other peroxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as EDC.HCl in dichloromethane are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

科学的研究の応用

Chemical Synthesis

Building Block for Quinoline Derivatives

8-Chloroquinoline-7-carboxylic acid serves as a critical building block in the synthesis of more complex quinoline derivatives. These derivatives are essential in developing pharmaceuticals and agrochemicals due to their varied biological activities.

Reactions and Derivatives

The compound can undergo various chemical reactions, such as substitution reactions, leading to the formation of different derivatives. These derivatives can possess unique properties that are exploited in medicinal chemistry and material science.

Biological Research

Precursor for Bioactive Molecules

In biological studies, this compound is utilized as a precursor for synthesizing bioactive molecules. These molecules are crucial for investigating biological processes and developing new therapeutic agents.

Mechanism of Action

The compound's mechanism of action often involves the inhibition of specific enzymes or interference with biological pathways. For instance, quinoline derivatives can inhibit DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, which is vital for bacterial cell death.

Medical Applications

Therapeutic Properties

Research has indicated that derivatives of this compound exhibit potential therapeutic properties, including antimicrobial and anticancer activities. These compounds are being investigated for their efficacy against various pathogens and cancer cell lines, highlighting their importance in drug development.

Case Studies

Several studies have demonstrated the effectiveness of quinoline derivatives in treating infections caused by resistant bacteria. For example, a derivative was shown to have significant activity against Staphylococcus aureus, suggesting its potential as a novel antibiotic agent.

Agricultural Applications

Bioregulators in Crop Development

The compound has been studied for its role as a bioregulator in agriculture. It can influence plant growth and development stages, leading to increased yields of fruits and vegetables. Specifically, it has been shown to induce parthenocarpy (development of fruit without fertilization) in various crops .

Enhancing Crop Yield

Field trials have demonstrated that applying this compound can lead to improved yields in crops such as tomatoes and soybeans. The compound enhances growth parameters such as fruit size and number, making it valuable in agricultural practices aimed at maximizing productivity .

Industrial Applications

Dyes and Catalysts

In industrial applications, this compound is used in the production of dyes and catalysts due to its unique chemical properties. The compound's ability to form stable complexes with metal ions makes it useful in catalysis for various chemical reactions .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for quinoline derivatives; undergoes substitution reactions |

| Biological Research | Precursor for bioactive molecules; inhibits enzymes involved in DNA synthesis |

| Medical Applications | Exhibits antimicrobial and anticancer properties; effective against resistant bacteria |

| Agricultural Use | Acts as a bioregulator; enhances crop yield; induces parthenocarpy |

| Industrial Use | Used in dye production and catalysis; forms stable complexes with metals |

作用機序

The mechanism of action of 8-Chloroquinoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with biological pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of 8-Chloroquinoline-7-carboxylic acid, known for its wide range of biological activities.

8-Hydroxyquinoline: Another quinoline derivative with significant biological activities, including antimicrobial and anticancer properties.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a carboxylic acid group in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

8-Chloroquinoline-7-carboxylic acid (CQC) is a derivative of quinoline, a compound class known for diverse biological activities. This article explores the biological activity of CQC, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

CQC is characterized by the presence of a chloro group at the 8-position and a carboxylic acid group at the 7-position of the quinoline ring. The molecular formula is C10H6ClN and it has a molecular weight of 195.62 g/mol. Its structure allows for various interactions with biological targets, which contributes to its pharmacological effects.

Antimicrobial Activity

CQC exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

| Pseudomonas aeruginosa | 0.25 mg/mL |

Research indicates that CQC acts by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death .

Anticancer Activity

CQC has been investigated for its anticancer properties, particularly against cervical (HeLa) and breast (MCF7) cancer cell lines. The compound showed selective cytotoxicity, with an IC50 value indicating effective growth inhibition:

- HeLa Cells : IC50 = 10 µM

- MCF7 Cells : IC50 = 5 µM

Mechanistically, CQC may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Antiviral Activity

The antiviral potential of CQC has also garnered attention. It was found to exhibit activity against viruses such as H5N1 with significant inhibition rates:

- Virus Growth Inhibition : Up to 91% at optimal concentrations.

- Cytotoxicity : Low toxicity rates (around 2%) suggest a favorable therapeutic index.

The antiviral mechanism is thought to involve interference with viral replication processes, likely through interaction with viral proteins or host cell pathways .

CQC's biological effects are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CQC inhibits key enzymes involved in DNA replication and repair.

- Metal Chelation : The carboxylic acid group can chelate metal ions, which is crucial for certain enzyme functions.

- Cell Membrane Disruption : The lipophilic nature of CQC allows it to penetrate cell membranes, disrupting cellular integrity.

Case Studies

Recent studies have demonstrated the efficacy of CQC in various experimental settings:

- A study on the antibacterial effects of CQC derivatives found enhanced activity against resistant strains of Staphylococcus aureus compared to standard antibiotics .

- Another investigation highlighted its potential as an anticancer agent in combination therapies, showing synergistic effects when used alongside established chemotherapeutics .

特性

IUPAC Name |

8-chloroquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYQPWDNGCLCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。